p-Toluenesulfenyl Chloride Exhibits Distinct Block Copolymer Morphology Comparable to Benzenesulfenyl Chloride in Polybutadiene Modification
In a direct comparative study of arylsulfenyl chloride additions to cis-1,4-polybutadiene, the 50% adduct of p-toluenesulfenyl chloride (1a) exhibits a two-phase morphology, a characteristic also observed in the corresponding 50% adduct of benzenesulfenyl chloride (1b) [1]. This two-phase morphology is mechanistically significant: it indicates the formation of blocky structures arising from sulfur-mediated activation of adjacent unreacted monomeric units. Critically, this activating mechanism does not operate during addition of the more electrophilic 2-nitrobenzenesulfenyl chloride (1c) or 2,4-dinitrobenzenesulfenyl chloride (1d), which instead yield adducts with single-phase morphology [1]. Kinetic and model compound studies confirm that both p-toluenesulfenyl chloride and benzenesulfenyl chloride share this blocky-structure-forming capability, distinguishing them from nitro-substituted analogs.
| Evidence Dimension | Polymer adduct morphology (50% adduct with cis-1,4-polybutadiene) |
|---|---|
| Target Compound Data | Two-phase morphology with blocky sequence formation |
| Comparator Or Baseline | Benzenesulfenyl chloride: two-phase morphology with blocky sequence formation; 2-Nitrobenzenesulfenyl chloride and 2,4-dinitrobenzenesulfenyl chloride: single-phase morphology only |
| Quantified Difference | Two-phase morphology (target and benzenesulfenyl) vs. single-phase morphology (nitro-substituted comparators) |
| Conditions | Addition to cis-1,4-polybutadiene at 50% adduct level; kinetic and model compound studies |
Why This Matters
For polymer chemists synthesizing block copolymers with tailored phase-separated morphologies, p-toluenesulfenyl chloride provides the blocky structure formation that nitro-substituted sulfenyl chlorides cannot deliver.
- [1] Buchan, G.M.; Cameron, G.G.; Chishti, S.A.A. Polymer modification and synthesis using sulfenyl derivatives, 7. Mechanism of blocky sequence formation in adducts of benzene- and toluenesulfenyl chlorides with 1,4-polybutadiene. Makromol. Chem. 1978, 179(6), 1409-1417. View Source
